3-Pyrrolidinyl 2-methoxyacetate hydrochloride
Overview
Description
3-Pyrrolidinyl 2-methoxyacetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 . It’s a compound that falls under the category of pyrrolidines .
Molecular Structure Analysis
The molecular structure of 3-Pyrrolidinyl 2-methoxyacetate hydrochloride is represented by the InChI code1S/C7H13NO3.ClH/c1-10-5-7(9)11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H
. This indicates the presence of a pyrrolidine ring, a methoxy group, and a hydrochloride group in the molecule. Physical And Chemical Properties Analysis
The molecular weight of 3-Pyrrolidinyl 2-methoxyacetate hydrochloride is 195.65 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Chemical Synthesis and Intermediate Applications
Demethylation Processes : 3-Pyrrolidinyl 2-methoxyacetate hydrochloride is involved in demethylation processes, such as in the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium hydrochloride, providing key starting materials for preclinical candidates like LY518674 (Schmid et al., 2004).
Synthesis of Pyrimidine Derivatives : It's used in the synthesis of pyrimidine derivatives, exemplified by the production of 2,4-Dichloro-5-methoxy-pyrimidine, highlighting its role as an intermediate compound in pyrimidine synthesis (Liu Guo-ji, 2009).
Ring Contraction in Organic Chemistry : The compound plays a role in ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines, demonstrating its utility in the conversion of piperidines into pyrrolidines (Tehrani et al., 2000).
Antifungal Activity Research : Research into the synthesis and antifungal activity of 3-aryl-6,7-dihydro-5h-pyrrolo[1,2-a]imidazoles highlights the utility of 3-Pyrrolidinyl 2-methoxyacetate hydrochloride in developing potential antifungal compounds (Demchenko et al., 1987).
Analytical Chemistry Applications : The compound is used in the development of methods for the determination of urinary -aminolevulinic acid, an index of lead exposure, showcasing its role in analytical chemistry (Tomokuni & Ogata, 1972).
Hydrolysis in Organic Synthesis : It's involved in the mild microwave-assisted hydrolysis of acetals under solvent-free conditions, indicating its efficiency in specific hydrolysis processes (He, Johansson, & Sterner, 2004).
Radioligand Synthesis for nAChRs Studies : The compound is crucial in the synthesis of radioligands like 3-[(1-[11C]methyl-2(S)-pyrrolidinyl) methoxy]pyridine for in vivo studies of neuronal nicotinic acetylcholine receptors, indicating its relevance in neuroscientific research (Kassiou et al., 1997).
Anti-inflammatory Drug Development : It's utilized in synthesizing compounds like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which have potential applications in developing anti-inflammatory and analgesic agents (Ikuta et al., 1987).
Future Directions
Pyrrolidine derivatives, including 3-Pyrrolidinyl 2-methoxyacetate hydrochloride, have potential for further exploration in drug discovery due to their versatile scaffold and the ability to introduce various functional groups . This suggests that future research could focus on synthesizing new pyrrolidine compounds with different biological profiles.
properties
IUPAC Name |
pyrrolidin-3-yl 2-methoxyacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-5-7(9)11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZVWKCIEDIWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinyl 2-methoxyacetate hydrochloride | |
CAS RN |
1220037-37-5 | |
Record name | Acetic acid, 2-methoxy-, 3-pyrrolidinyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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